molecular formula C2H7O2PS B14719651 Phosphonothioic acid, ethyl- CAS No. 13991-98-5

Phosphonothioic acid, ethyl-

Cat. No.: B14719651
CAS No.: 13991-98-5
M. Wt: 126.12 g/mol
InChI Key: HGELWZQRZUOEOJ-UHFFFAOYSA-N
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Description

Phosphonothioic acid, ethyl- (IUPAC name: Ethylphosphonothioic O,O-acid; CAS RN: 13991-98-5) is an organophosphorus compound with the molecular formula C₂H₇O₂PS. It features a thiophosphoryl group (P=S) and an ethyl substituent on the phosphorus atom. This compound serves as a precursor for synthesizing various esters and derivatives, which are widely used in agrochemicals, pharmaceuticals, and chemical warfare agents due to their reactivity and stability .

Key properties include:

  • Molecular weight: 138.11 g/mol
  • Structural formula: C₂H₅P(S)(O)(OH)
  • Synonyms: Ethanephosphonic acid, thio-; Ethylphosphonothioic O,O-acid .

Properties

CAS No.

13991-98-5

Molecular Formula

C2H7O2PS

Molecular Weight

126.12 g/mol

IUPAC Name

ethyl-dihydroxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C2H7O2PS/c1-2-5(3,4)6/h2H2,1H3,(H2,3,4,6)

InChI Key

HGELWZQRZUOEOJ-UHFFFAOYSA-N

Canonical SMILES

CCP(=S)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphonothioic acid, ethyl- can be synthesized through several methods. One common method involves the reaction of phosphorus trichloride with ethanol and hydrogen sulfide. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. Another method involves the reaction of phosphorus pentasulfide with ethanol, followed by hydrolysis to yield phosphonothioic acid, ethyl-.

Industrial Production Methods: In industrial settings, the production of phosphonothioic acid, ethyl- often involves large-scale reactions using similar methods as described above. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: Phosphonothioic acid, ethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of phosphonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, leading to the formation of substituted phosphonothioic acid derivatives.

Major Products Formed: The major products formed from these reactions include various phosphonic acid and phosphine derivatives, which have applications in different chemical processes and industries.

Scientific Research Applications

Phosphonothioic acid, ethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a catalyst in certain chemical reactions.

    Biology: In biological research, it is used to study enzyme inhibition and as a probe for investigating biochemical pathways.

    Industry: It is used in the production of pesticides and herbicides, as well as in the manufacture of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of phosphonothioic acid, ethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biochemical effects, depending on the specific enzyme and pathway involved.

Comparison with Similar Compounds

Substituent Variations in Phosphonothioic Acid Derivatives

The reactivity and applications of phosphonothioic acid derivatives depend on substituents attached to the phosphorus atom. Below is a comparative analysis:

Compound Name Molecular Formula CAS RN Substituents/Functional Groups Key Applications/Properties References
Phosphonothioic acid, ethyl- C₂H₇O₂PS 13991-98-5 Ethyl, hydroxyl, thiono group Precursor for esters and agrochemicals
O-Ethyl S-phenyl ester C₁₀H₁₅O₂PS 944-21-8 Ethyl (O-), phenyl (S-) Insecticide intermediate; higher lipophilicity
Trichloronat C₁₀H₁₃Cl₃O₂PS 327-98-0 Ethyl (O-), 2,4,5-trichlorophenyl (O-) Acaricide; electron-withdrawing groups enhance toxicity
Sodium salt of O-propyl ester C₆H₁₄NaO₂PS 2931-49-5 Propyl (O-), sodium counterion Increased water solubility; industrial synthesis
Ethyl isopropylphosphonofluoridate C₅H₁₂FO₂P 1426-08-0 Ethyl (O-), isopropyl, fluorine Nerve agent; high reactivity with acetylcholinesterase

Key Findings :

  • Electron-withdrawing groups (e.g., trichlorophenyl in Trichloronat) enhance pesticidal activity by increasing electrophilicity at the phosphorus center .
  • Alkyl esters (e.g., O-ethyl S-phenyl) improve lipophilicity, facilitating membrane penetration in biological systems .
  • Fluorine-containing derivatives exhibit extreme neurotoxicity due to rapid hydrolysis resistance and strong binding to enzymes .

Physical and Chemical Properties

Thermal Stability :

  • Phosphonothioic acid, ethyl- decomposes at ~200°C, while its dichloride derivative (CAS 993-43-1) is more reactive, decomposing at 120°C due to labile chlorine atoms .

Solubility :

  • The sodium salt of the propyl ester (CAS 2931-49-5) is water-soluble (>500 mg/mL), whereas non-ionic esters like O-ethyl S-phenyl are soluble in organic solvents (e.g., hexane, chloroform) .

Reactivity :

  • Dichloride derivatives (e.g., ethylphosphonothioic dichloride, CAS 993-43-1) readily undergo nucleophilic substitution, making them versatile intermediates for synthesizing esters and amides .

Research Highlights and Trends

  • Structure-Activity Relationships (SAR) : Studies indicate that substituting the hydroxyl group with bulkier esters (e.g., dipentyl esters) reduces mammalian toxicity while retaining pesticidal efficacy .
  • Environmental Impact : Esters with nitro groups (e.g., EPN) exhibit longer environmental persistence, raising concerns about bioaccumulation .
  • Synthetic Innovations: Recent work focuses on chiral phosphonothioates for asymmetric catalysis, leveraging sulfur’s stereochemical influence .

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